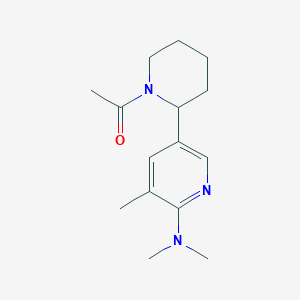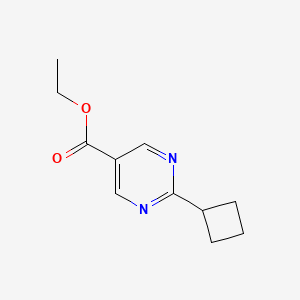
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a chloro-substituted benzaldehyde with an isopropylamine derivative, followed by cyclization with a suitable reagent like urea or thiourea.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The chloro group in the compound can be a site for nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines.
科学研究应用
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, or other industrial chemicals.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-diphenylpyrimidine: Another pyrimidine derivative with similar structural features.
3-Isopropyl-6-phenylpyrimidin-4(3H)-one: Lacks the chloro substituent but shares other structural elements.
2-Chloro-6-methylpyrimidin-4(3H)-one: Similar chloro and pyrimidine structure but with a different substituent.
Uniqueness
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
属性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC 名称 |
2-chloro-6-phenyl-3-propan-2-ylpyrimidin-4-one |
InChI |
InChI=1S/C13H13ClN2O/c1-9(2)16-12(17)8-11(15-13(16)14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI 键 |
DDNHEIWIMPDCEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)C=C(N=C1Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)









